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Abstract: Fulacimstat (BAY 1142524) is a first-in-class, orally available chymase inhibitor initially
developed to mitigate adverse cardiac remodeling in patients with left ventricular dysfunction (LVD)
following myocardial infarction (MI). These application notes consolidate key safety, tolerability, and
pharmacokinetic data from early-phase clinical trials to inform researchers and drug development

professionals.

Introduction and Mechanism of Action

1.1 Drug Profile Fulacimstat is a potent and selective small-molecule inhibitor of chymase, a
chymotrypsin-like serine protease stored in and released by mast cells [1] [2]. Its chemical formula is

C23H16F3N306 [3].

1.2 Biological Rationale Chymase is implicated in pathological processes such as fibrosis and cardiac
remodeling through the local production of angiotensin II and activation of transforming growth factor-beta
(TGF-B) and matrix metalloproteinases (MMPs) [4]. By inhibiting chymase, Fulacimstat aims to provide a
multi-functional anti-remodeling effect, specifically targeting the tissue-based renin-angiotensin system
without affecting the circulatory system, which may avoid blood pressure-related side effects [1] [4]. More
recently, chymase has been found to inactivate plasmin within clots, positioning Fulacimstat as a potential

profibrinolytic agent for safe thrombus resolution in conditions like stroke [1] [2].
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Summary of Clinical Safety and Tolerability

The following tables summarize core findings from Phase I and Phase II clinical studies.

Table 1: Overview of Clinical Studies on Fulacimstat

Stud
y- . Phase Population Key Doses & Duration Primary Findings

Description
First-in-Human | Healthy Male SAD: 1-200 mg Safe and well-tolerated. No
SADI/MAD [5] Volunteers (fasted), 5 mg (fed). effects on HR or BP. Linear

(N=Not specified) = MAD: 5-50 mg BID, PK, ti/2: ~6.8-12.0 hrs.

100 mg QD for 5 days.

CHIARAMIA1 I Stable Patients 5 mg BID, 10 mg BID, Safe and well-tolerated at
[6][7] with LVD post-MlI 25 mg BID, 50 mg QD all doses. No clinically

(N=49) for 2 weeks. relevant effects on vital

Table 2: Summary of Safety and Tolerability Outcomes

signs or potassium.

Assessment Phase | (Healthy Volunteers)
Parameter [5]

Phase Il CHIARA MIA 1 (Post-MI
Patients) [6]

General Tolerability Well tolerated

Common Adverse No significant difference vs.
Events placebo

Serious Adverse Not reported

Events

Effects on Vital No effects on heart rate or blood
Signs pressure

Food Effect Negligible impact on

pharmacokinetics

Well tolerated at all examined doses

No major safety signals; manageable
profile

No relevant issues reported

No clinically relevant effects on vital signs

or potassium levels

Not assessed in this study
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Detailed Experimental Protocols

3.1 Phase I Study: Pharmacokinetics and Tolerability in Healthy Volunteers [5]

¢ Objective: To assess the safety, tolerability, pharmacokinetics (PK), and food effect of single and
multiple ascending doses of Fulacimstat.
e Study Design: Three randomized, single-center, placebo-controlled trials.
o Part A (Single Ascending Dose): Subjects received single oral doses of 1-200 mg as a liquid
service formulation or immediate-release (IR) tablets in a fasted state.
o Part B (Food Effect): The effect of a high-fat/high-calorie meal on the 5 mg dose was
investigated.
o Part C (Multiple Ascending Dose): Doses of 5-50 mg twice daily (BID) and 100 mg once daily
(QD) were administered for 5 consecutive days.
o Key Assessments:
o Safety: Adverse event monitoring, clinical laboratory tests, vital signs (including heart rate and
blood pressure), and ECG.
o Pharmacokinetics: Serial blood sampling to determine maximum plasma concentration
(Cmax), time to Cmax (Tmax), area under the curve (AUC), and terminal half-life (t1/2).

3.2 Phase II (CHIARA MIA 1) Study: Safety in Post-MI Patients [6] [7]

e Objective: To examine the safety and tolerability of Fulacimstat in clinically stable patients with LVD
after a remote MI.

¢ Study Design: A multicenter, multinational, randomized, single-blind, placebo-controlled, parallel-
group study.

e Participants: 49 patients, aged 40-79, with left ventricular ejection fraction (LVEF) < 45% due to a
prior MI. All patients were on stable, evidence-based standard-of-care therapies for LVD post-Ml,
including an ACE inhibitor or ARB.

¢ Intervention: Patients were treated for 2 weeks with either placebo (n=12 total across groups) or one
of four Fulacimstat regimens:

o 5 mg twice daily (n=9)
o 10 mg twice daily (n=9)
o 25 mg twice daily (n=10)
o 50 mg once daily (n=9)
¢ Primary Outcomes:
o Incidence and severity of adverse events.
o Incidence of serious adverse events.

e Secondary & Exploratory Outcomes:

o Vital signs and clinical laboratory parameters (including potassium levels).
o Plasma concentrations of Fulacimstat to assess exposure.
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Experimental Considerations

o Patient Population: The safety profile in Phase Il was established in a chronic, stable patient
population with comorbidities and concomitant medications typical for post-Ml LVD, supporting the
feasibility of trials in acute Ml settings [6].

e Dosing Strategy: The pharmacokinetic profile (dose-linear exposure, negligible food effect, half-life
of ~7-12 hours) supports once-daily or twice-daily oral dosing [5]. Plasma exposures in the Phase Il
study reached levels predicted to be therapeutically active [6].

e Combination Therapy: The absence of effects on blood pressure or heart rate is a critical finding, as
it supports the potential safe use of Fulacimstat in combination with standard-of-care
antihypertensive therapies like ACE inhibitors or ARBs without compounding hypotensive risks [6] [5].

Signaling Pathway and Proposed Mechanism of Action

The diagram below illustrates the proposed mechanism of Fulacimstat in the context of cardiac remodeling

and thrombosis.
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Fulacimstat (BAY 1142524)
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Diagram 1: Proposed Mechanism of Fulacimstat. This diagram illustrates how Fulacimstat inhibits
released chymase, blocking its role in promoting cardiac fibrosis, adverse remodeling via multiple pathways

(Angiotensin II, TGF-, MMPs), and thrombus persistence via plasmin inactivation [1] [2] [4].

Conclusion

Integrated data from Phase I and II clinical trials demonstrate that Fulacimstat has a favorable safety and

tolerability profile in both healthy volunteers and clinically stable post-MI patients with LVD. Its lack of
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effect on blood pressure and heart rate is a distinct advantage, supporting its further investigation as a

potential anti-remodeling and profibrinolytic agent to be used on top of standard heart failure therapy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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